molecular formula C15H16N2O3S2 B2805866 ethyl (2Z)-3,4-dimethyl-2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 393838-98-7

ethyl (2Z)-3,4-dimethyl-2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2805866
CAS No.: 393838-98-7
M. Wt: 336.42
InChI Key: LPOWYXYPLKOSCV-IMNGKGHESA-N
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Description

Ethyl (2Z)-3,4-dimethyl-2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiophene ring, a thiazole ring, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Ethyl (2Z)-3,4-dimethyl-2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3,4-dimethyl-2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Heck reaction, where a halogenated thiophene derivative reacts with an alkene in the presence of a palladium catalyst.

    Formation of the Imino Group: The imino group can be formed through the condensation of an amine with an aldehyde or ketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3,4-dimethyl-2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Alternatively, it could interact with cellular signaling pathways to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-3,4-dimethyl-2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Ethyl (2Z)-3,4-dimethyl-2-{[(2E)-3-(pyridin-2-yl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

Ethyl (2Z)-3,4-dimethyl-2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-4-20-14(19)13-10(2)17(3)15(22-13)16-12(18)8-7-11-6-5-9-21-11/h5-9H,4H2,1-3H3/b8-7+,16-15?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOWYXYPLKOSCV-OBNPEEKISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C=CC2=CC=CS2)S1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N(C(=NC(=O)/C=C/C2=CC=CS2)S1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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